(-)-2-Cedranone
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (-)-2-Cedranone typically involves the oxidation of α-cedrene, a naturally occurring sesquiterpene . The reaction is carried out in the presence of oxidizing agents such as selenium dioxide (SeO2) and acetic anhydride (Ac2O) . The reaction conditions include maintaining a controlled temperature and ensuring the complete conversion of α-cedrene to the desired product .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes. The process involves the use of large-scale reactors and precise control of reaction parameters to ensure high yield and purity . The final product is then purified through distillation or recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions
(-)-2-Cedranone undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different derivatives.
Reduction: It can be reduced to form alcohol derivatives.
Substitution: The compound can undergo substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include selenium dioxide (SeO2) and acetic anhydride (Ac2O).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products
The major products formed from these reactions include oxidized derivatives, alcohol derivatives, and substituted compounds .
Scientific Research Applications
(-)-2-Cedranone has several scientific research applications:
Mechanism of Action
The mechanism of action of (-)-2-Cedranone involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects through modulation of enzyme activity and interaction with cellular receptors . Further research is needed to fully elucidate the molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Cedran-9-one: Another compound with a similar structure and odor profile.
2-Isocedranone: A structural isomer with similar chemical properties.
Uniqueness
What sets (-)-2-Cedranone apart is its specific stereochemistry and the resulting unique odor profile, making it highly valuable in the fragrance industry .
Properties
CAS No. |
13567-40-3 |
---|---|
Molecular Formula |
C15H24O |
Molecular Weight |
220.35 g/mol |
IUPAC Name |
(1R,2R,5S,7S,8R)-2,6,6,8-tetramethyltricyclo[5.3.1.01,5]undecan-9-one |
InChI |
InChI=1S/C15H24O/c1-9-5-6-13-14(3,4)11-7-15(9,13)8-12(16)10(11)2/h9-11,13H,5-8H2,1-4H3/t9-,10-,11+,13+,15-/m1/s1 |
InChI Key |
CHPQWDBBFXQHQC-RXHHHXIQSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@@H]2[C@@]13C[C@H](C2(C)C)[C@H](C(=O)C3)C |
SMILES |
CC1CCC2C13CC(C2(C)C)C(C(=O)C3)C |
Canonical SMILES |
CC1CCC2C13CC(C2(C)C)C(C(=O)C3)C |
Origin of Product |
United States |
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